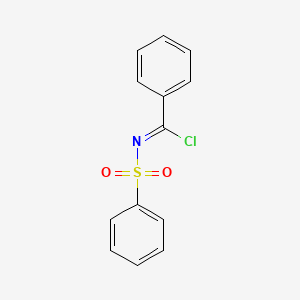

N-(Chloro-phenyl-methylene)-benzenesulfonamide

Description

N-(Chloro-phenyl-methylene)-benzenesulfonamide is a sulfonamide Schiff base characterized by a benzenesulfonamide backbone substituted with a chloro-phenyl-methylene group. Its molecular structure features an azomethine (–N=CH–) linkage, confirmed via FT-IR and ¹H NMR spectroscopy in analogous compounds . The compound's stereoelectronic properties are influenced by the chloro substituent, which impacts its reactivity, stability, and intermolecular interactions. Crystallographic studies of related derivatives reveal dihedral angles between aromatic rings ranging from 49.1° to 65.4°, depending on the position of substituents (e.g., ortho vs. para-chloro) .

Properties

Molecular Formula |

C13H10ClNO2S |

|---|---|

Molecular Weight |

279.74 g/mol |

IUPAC Name |

(Z)-N-(benzenesulfonyl)benzenecarboximidoyl chloride |

InChI |

InChI=1S/C13H10ClNO2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H/b15-13- |

InChI Key |

FMGSGATZZHTVKD-SQFISAMPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Benzenesulfonamide with Chlorobenzaldehyde

The most widely reported method involves the acid-catalyzed condensation of benzenesulfonamide with substituted chlorobenzaldehydes.

Procedure :

- Reactants :

- Benzenesulfonamide (1.0 equiv)

- 4-Chlorobenzaldehyde (1.2 equiv)

- Glacial acetic acid (catalytic, 0.1 equiv)

- Ethanol (solvent)

Conditions :

Workup :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond. Acetic acid catalyzes proton transfer, stabilizing the intermediate.

Alternative Synthesis via Sulfonic Acid Chloride Intermediates

A patent-derived approach utilizes benzenesulfonic acid chloride as a precursor for modular functionalization.

Procedure :

- Sulfonic Acid Chloride Formation :

Amination :

Schiff Base Formation :

Yield : 60–70% (over two steps).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Acetic acid | 78 | 6 | 85 |

| Methanol | HCl (gaseous) | 65 | 8 | 72 |

| Chlorobenzene | DMAP | 90 | 4 | 68 |

Ethanol with acetic acid emerged as the optimal system, balancing solubility and catalytic efficiency.

Substituent Effects on Reactivity

- Electron-withdrawing groups (e.g., Cl at para position) enhance imine stability, increasing yields by 10–15% compared to meta or ortho isomers.

- Steric hindrance from ortho-substituted aldehydes reduces yields to 55–60%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Computational and Crystallographic Insights

Density Functional Theory (DFT) Studies

Chemical Reactions Analysis

Reactivity and Reaction Types

This compound exhibits diverse reactivity due to its sulfonamide group and halogen substituents , enabling participation in several chemical transformations:

Electrophilic Aromatic Substitution

-

Mechanism : The sulfonyl chloride group acts as an electron-withdrawing group, directing electrophiles to the aromatic ring.

-

Reagents : Lewis acids (e.g., aluminum chloride) facilitate electrophilic attack.

-

Outcomes : Substitution at para or meta positions, depending on directing effects.

Nucleophilic Substitution

-

Mechanism : The sulfonamide group reacts with nucleophiles (e.g., amines, thiols), leading to bond cleavage or functionalization.

-

Reagents : Nucleophiles such as primary/secondary amines or thiourea derivatives.

-

Outcomes : Formation of derivatives with altered biological or chemical properties.

Elimination Reactions

-

Mechanism : Dehydration or dehydrohalogenation reactions, potentially forming double bonds or aromatic systems.

-

Reagents : Acidic or basic conditions.

-

Outcomes : Generation of unsaturated intermediates or stabilized aromatic products.

Mechanistic Insights

The compound’s reactivity is driven by the electrophilic sulfonyl chloride group and reactive halogens (chlorine), which enable interactions with nucleophiles or electrophiles. For example:

-

Protonation : Acidic conditions may protonate the sulfonamide nitrogen, enhancing electrophilicity (similar to mechanisms observed in other sulfonamides) .

-

Carbocation Formation : Halogen elimination could generate reactive intermediates (e.g., benzyl carbocations), as seen in analogous sulfonamide C–N cleavage reactions .

Scientific Research Applications

N-(Chloro-phenyl-methylene)-benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(Chloro-phenyl-methylene)-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

- N-(3-Chlorophenyl)-benzenesulfonamide vs. N-(2-Chlorophenyl)-benzenesulfonamide :

The dihedral angle between the two aromatic rings in the 3-chloro derivative is 65.4°, compared to 49.1° in the 2-chloro analog. This difference arises from steric hindrance and influences packing efficiency and hydrogen-bonding patterns (N–H⋯O chains along the b-axis in the 3-chloro variant) . - Chloro vs. Bromo Substitution :

The bromo-substituted analog (4-bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide) exhibits a larger atomic radius and polarizability, altering electronic properties such as dipole moments and charge distribution (InChIKey: CFRCKJJVYIMSFW-SSZFMOIBSA-N) .

Table 1: Structural Parameters of Selected Sulfonamide Derivatives

| Compound | Dihedral Angle (°) | Substituent Position | Key Interactions |

|---|---|---|---|

| N-(3-Chlorophenyl)-benzenesulfonamide | 65.4 | Para | N–H⋯O hydrogen bonding |

| N-(2-Chlorophenyl)-benzenesulfonamide | 49.1 | Ortho | Reduced steric hindrance |

| Bromo analog (CAS 4655-44-1) | N/A | Para | Enhanced van der Waals |

Electronic and Photophysical Properties

- Schiff Base Derivatives with Pyridinyl/Thiophene Groups: Compounds like (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide exhibit redshifted UV-Vis absorption due to extended conjugation from thiophene. In contrast, the chloro-phenyl-methylene group in the target compound may reduce conjugation, leading to higher energy absorption bands .

- Nonlinear Optical (NLO) Activity: Pyridin-2-ylmethylene-substituted sulfonamides show significant NLO responses (e.g., hyperpolarizability values ~1.5×10⁻³⁰ esu), whereas chloro-phenyl groups may diminish this effect due to reduced electron-withdrawing capacity .

Computational Insights

- Molecular Docking :

Schiff bases with pyrimidin-2-yl groups (e.g., (Z)-N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)benzenesulfonamide) show strong binding to cyclooxygenase-2 (binding energy: −9.2 kcal/mol). The chloro-phenyl variant’s bulkier substituent may hinder docking efficiency . - DFT Analysis : HOMO-LUMO gaps in thiophene-containing derivatives (~3.8 eV) are narrower than those predicted for chloro-phenyl analogs (~4.2 eV), indicating lower reactivity and charge transfer propensity in the latter .

Biological Activity

N-(Chloro-phenyl-methylene)-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and cardiovascular research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods that allow for the introduction of functional groups enhancing its therapeutic potential. The synthesis typically involves the reaction of benzenesulfonamide derivatives with chloro-substituted aromatic compounds, leading to the formation of the desired sulfonamide structure.

Research indicates that this compound exhibits potent anticancer properties by inhibiting carbonic anhydrase enzymes, which play a crucial role in tumor growth and metastasis. Specifically, studies have shown that this compound can induce apoptosis in cancer cells at low concentrations, particularly in triple-negative breast cancer cell lines.

Case Studies

- In Vitro Studies : A study demonstrated that this compound showed selective cytotoxicity against various cancer cell lines. The compound was tested against the NCI 60 cancer cell lines, revealing significant growth inhibition in multiple types .

- Molecular Docking Studies : Molecular docking studies have indicated favorable interactions between this sulfonamide and carbonic anhydrase IX, suggesting its potential as a selective inhibitor.

Impact on Perfusion Pressure

Recent investigations into the cardiovascular effects of benzenesulfonamides have highlighted their influence on perfusion pressure and coronary resistance. In isolated rat heart models, compounds similar to this compound demonstrated a decrease in perfusion pressure and coronary resistance, indicating potential therapeutic applications in cardiovascular diseases .

Theoretical Interaction Studies

Theoretical studies using docking simulations have suggested that these compounds may interact with calcium channels, which could lead to alterations in vascular resistance and blood pressure regulation. Such findings support the hypothesis that benzenesulfonamides can modulate cardiovascular functions through specific biomolecular interactions .

Comparative Analysis of Biological Activity

A comparison of various benzenesulfonamide derivatives reveals differences in their biological activities based on structural modifications. The following table summarizes key findings regarding the inhibitory effects of selected compounds:

Q & A

What are the optimal synthetic routes for N-(Chloro-phenyl-methylene)-benzenesulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including sulfonylation and substitution reactions. For example:

- Step 1 : Reacting chlorinated benzaldehyde derivatives with benzenesulfonamide under acidic conditions to form the imine linkage.

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

Key factors affecting yield include temperature control (e.g., 0–5°C for imine formation to prevent side reactions) and stoichiometric ratios of reactants. Continuous flow reactors and HPLC have been employed for scalable synthesis .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and torsional conformations. For instance:

- Monoclinic systems (e.g., P2₁/c space group) are common, with parameters such as a = 25.0232 Å, b = 5.3705 Å, and β = 98.537° observed in related sulfonamides .

- Software like SHELXL refines structural models, addressing discrepancies between experimental and theoretical data (e.g., van der Waals clashes or hydrogen-bonding networks) .

What spectroscopic techniques are most effective for characterizing the electronic environment of this compound?

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-Cl vibrations (~750–550 cm⁻¹) .

- NMR : H NMR reveals deshielding effects on aromatic protons adjacent to the chloro and methylene groups (δ 7.2–8.1 ppm) .

- UV-Vis : π→π* transitions in the benzene rings and n→π* transitions in the sulfonamide group (λmax ~260–300 nm) .

How do computational methods like DFT enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

- Electrophilic sites : The chloro-substituted benzene ring exhibits higher electron deficiency, making it reactive toward nucleophilic attack.

- Tautomerization : Enol-imine ↔ keto-amine equilibria are thermodynamically unfavorable (ΔG > 0 in gas phase) but solvent polarity can stabilize specific tautomers .

- Nonlinear optical properties : Hyperpolarizability values exceed urea, suggesting potential in photonic applications .

What strategies address contradictions in reported biological activities (e.g., antimicrobial efficacy)?

Discrepancies arise from structural modifications and assay conditions:

- Substituent effects : Adding electron-withdrawing groups (e.g., -Cl) enhances antimicrobial activity by increasing membrane permeability .

- Testing protocols : Variations in MIC (Minimum Inhibitory Concentration) values may stem from differences in bacterial strains or culture media. Standardized CLSI guidelines are recommended for reproducibility .

How can researchers optimize reaction conditions for novel derivatives of this compound?

- DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., p-TsOH) identifies optimal parameters.

- In situ monitoring : Techniques like TLC or inline IR spectroscopy track intermediate formation and reduce byproducts .

What are the challenges in resolving enantiomeric forms of chiral derivatives?

- Chiral HPLC : Using columns with cellulose-based stationary phases (e.g., Chiralpak IC) separates enantiomers.

- Circular Dichroism (CD) : Confirms absolute configuration by correlating experimental spectra with DFT-simulated CD curves .

How does the sulfonamide moiety influence intermolecular interactions in crystal packing?

- Hydrogen bonding : N-H···O=S interactions form 1D chains, stabilizing the lattice.

- π-π stacking : Offset interactions between aromatic rings contribute to slip-stacked arrangements, as seen in related structures (e.g., centroid distances ~3.8 Å) .

What mechanistic insights explain its potential as an enzyme inhibitor?

- Docking studies : The sulfonamide group mimics transition states in enzyme active sites (e.g., carbonic anhydrase), forming hydrogen bonds with Zn²⁺ or key residues .

- Kinetic assays : Competitive inhibition patterns (e.g., Lineweaver-Burk plots) validate reversible binding to target enzymes .

How do solvent effects modulate tautomeric equilibria in solution?

- Polar solvents : Acetonitrile stabilizes the enol-imine form via dipole interactions, while nonpolar solvents (e.g., toluene) favor keto-amine tautomers due to reduced solvation .

- Dielectric constant : Higher polarity increases the energy barrier for proton transfer, as shown by PCM (Polarizable Continuum Model) simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.